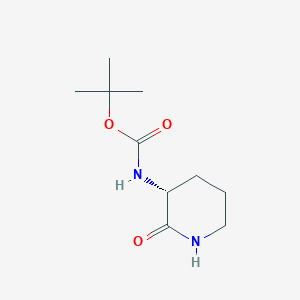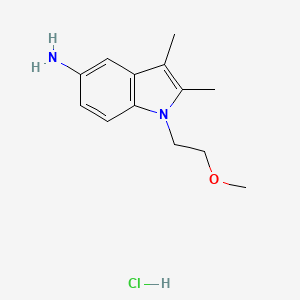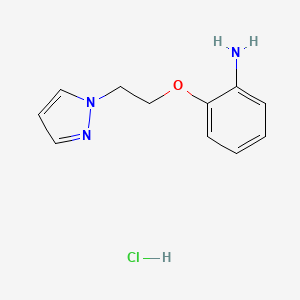![molecular formula C8H16ClN3O B1390103 [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride CAS No. 1185075-85-7](/img/structure/B1390103.png)
[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride
Overview
Description
“[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride” is a chemical compound with the CAS Number: 1609404-14-9 . It has a molecular weight of 191.66 and its IUPAC name is given by the Inchi Code: 1S/C7H13N3O.ClH/c1-5(2)3-6-9-7(4-8)11-10-6;/h5H,3-4,8H2,1-2H3;1H . The compound is a solid at room temperature .
Molecular Structure Analysis
The SMILES string for this compound is CNCc1nc(CC©C)no1 . The InChI key is GCVYRKZJCRULMA-UHFFFAOYSA-N . These codes provide a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.66 . It is a solid at room temperature .Mechanism of Action
IMH is believed to act as a proton donor, donating a proton to a substrate molecule in order to facilitate a reaction. This mechanism is similar to that of other compounds, such as carboxylic acids and alcohols. The proton donation is believed to be facilitated by the presence of the nitrogen atom at the center of the oxadiazole ring.
Biochemical and Physiological Effects
IMH is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. In addition, IMH has been shown to possess anti-inflammatory and antipyretic properties. It has also been shown to possess analgesic, anticonvulsant, and antidepressant activities.
Advantages and Limitations for Lab Experiments
IMH has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively non-toxic. In addition, it is soluble in both water and organic solvents, making it suitable for a variety of applications. However, IMH does have some limitations. It is not as stable as other compounds, making it unsuitable for long-term storage. In addition, it can react with certain substances, such as acids and bases, making it unsuitable for certain experiments.
Future Directions
Given the wide range of potential applications of IMH, there are a number of future directions that could be explored. These include the development of new synthesis methods, the exploration of new biochemical and physiological effects, the optimization of the compound's properties, and the development of new uses for the compound. In addition, further research could be conducted on the mechanism of action of IMH and its potential toxicity.
Scientific Research Applications
IMH is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. IMH has also been used in the synthesis of various organic compounds, such as amino acids and peptides. In addition, IMH has been used as a model compound to study the mechanism of action of various enzymes.
properties
IUPAC Name |
N-methyl-1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-6(2)4-7-10-8(5-9-3)12-11-7;/h6,9H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPWQSNBKYIRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride](/img/structure/B1390022.png)

![5-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1390027.png)
![2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline](/img/structure/B1390028.png)
![3-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B1390030.png)
![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide](/img/structure/B1390031.png)





![N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1390041.png)
![2-[4-(Sec-butyl)phenoxy]-3-chloroaniline](/img/structure/B1390042.png)